Methyl pyrrolidine-3-carboxylate hydrochloride Methyl pyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 198959-37-4
VCID: VC21268301
InChI: InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H
SMILES: COC(=O)C1CCNC1.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

Methyl pyrrolidine-3-carboxylate hydrochloride

CAS No.: 198959-37-4

Cat. No.: VC21268301

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl pyrrolidine-3-carboxylate hydrochloride - 198959-37-4

Specification

CAS No. 198959-37-4
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name methyl pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Standard InChI Key VVBSXSVVMNGQIN-UHFFFAOYSA-N
SMILES COC(=O)C1CCNC1.Cl
Canonical SMILES COC(=O)C1CCNC1.Cl

Introduction

Chemical and Physical Properties

Methyl pyrrolidine-3-carboxylate hydrochloride is characterized by a specific set of chemical and physical properties that define its behavior in various applications. Understanding these properties is essential for researchers and manufacturers working with this compound.

Basic Identification and Structure

Methyl pyrrolidine-3-carboxylate hydrochloride is a salt formed from methyl pyrrolidine-3-carboxylate and hydrochloric acid. The compound contains a pyrrolidine ring with a methyl carboxylate group at the 3-position and exists as a hydrochloride salt. This specific structural arrangement gives the compound its unique chemical and biological properties, making it valuable in various applications. The compound's molecular structure consists of a five-membered nitrogen-containing ring with a carboxylate ester group attached, forming a salt with hydrogen chloride .

PropertyValueReference
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol
Boiling Point213.6 °C at 760 mmHg
Flash Point83 °C
LogP0.89970
PSA (Polar Surface Area)38.33000
Exact Mass165.055649

The compound's moderate LogP value of approximately 0.89970 indicates a balanced lipophilic/hydrophilic character, which is significant for its ability to cross biological membranes while maintaining some water solubility . This property is particularly important in pharmaceutical applications where membrane permeability can impact drug efficacy. The polar surface area (PSA) of 38.33 suggests moderate polarity and potential for hydrogen bonding, which influences the compound's solubility and biological activity .

Stereochemistry

Methyl pyrrolidine-3-carboxylate hydrochloride exhibits stereoisomerism due to the chiral center at the 3-position of the pyrrolidine ring. The compound exists in both (R) and (S) enantiomeric forms, each with distinct three-dimensional spatial arrangements . The stereochemistry of the compound is crucial for its biological activity and synthetic utility, as different stereoisomers can exhibit different biological effects and chemical reactivity patterns. In pharmaceutical applications, the specific stereoisomer used can significantly impact the efficacy and safety profile of the resulting drug products .

Nomenclature and Synonyms

Due to its chemical structure and widespread use, methyl pyrrolidine-3-carboxylate hydrochloride is known by various systematic and common names in scientific literature and commercial catalogues. These alternative names reflect different naming conventions and specific applications.

IUPAC and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "methyl pyrrolidine-3-carboxylate;hydrochloride" as officially recognized in chemical databases . This systematic nomenclature precisely describes the compound's structure according to internationally accepted rules. Alternative systematic names include "3-Pyrrolidinecarboxylic acid, methyl ester, hydrochloride (1:1)" which emphasizes the 1:1 stoichiometric ratio between the organic component and the hydrochloride acid portion .

Common Synonyms and Trade Names

The compound is known by numerous synonyms in scientific and commercial contexts, reflecting its various applications and the different naming conventions used across industries. Table 2 presents the most common synonyms found in literature and commercial catalogues.

Table 2: Common Synonyms for Methyl Pyrrolidine-3-Carboxylate Hydrochloride

SynonymReference
Pyrrolidine-3-Carboxylic Acid Methyl Ester Hydrochloride
Methyl Beta-DL-Prolinate Hydrochloride
Methyl 3-Pyrrolidinecarboxylate HCl
Methyl 3-Pyrrolidinecarboxylate Hydrochloride
3-Pyrrolidinecarboxylic acid, methyl ester, hydrochloride (1:1)
methyl pyrrolidine-3-carboxylate;hydrochloride
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

The variety of names reflects both the compound's chemical structure and its relationship to other well-known compounds such as proline derivatives. The Beta-DL-Prolinate designation, for instance, highlights its relationship to proline, an important amino acid in biochemical processes . This connection to natural amino acid derivatives contributes to its significance in biochemical research applications.

Applications and Uses

Methyl pyrrolidine-3-carboxylate hydrochloride has found applications across multiple scientific and industrial domains, ranging from pharmaceutical development to cosmetic formulations. Its versatile chemical properties make it valuable in various synthesis pathways and research applications.

Pharmaceutical Applications

The compound plays a significant role in pharmaceutical research and development, particularly as an intermediate in the synthesis of drugs targeting neurological disorders . Its pyrrolidine structure is found in many bioactive compounds, making it a valuable building block for medicinal chemistry. In drug discovery programs, the compound serves as a precursor for more complex molecular structures with potential therapeutic properties. Its well-defined stereochemistry allows for the development of compounds with specific three-dimensional arrangements necessary for optimal binding to biological targets .

The (S)-isomer of methyl pyrrolidine-3-carboxylate hydrochloride has been specifically mentioned in pharmaceutical patent literature, highlighting its importance in commercial drug development . This stereochemical precision is crucial in modern pharmaceutical design, where the spatial arrangement of atoms can dramatically impact a drug's efficacy and safety profile. The compound's balanced lipophilicity and functional groups make it particularly suitable for developing central nervous system drugs that must cross the blood-brain barrier .

Agrochemical Applications

In agrochemical development, methyl pyrrolidine-3-carboxylate hydrochloride serves as an important component in the formulation of pesticides and herbicides . The compound contributes to enhancing the efficacy of these agricultural products, potentially through improving their stability, solubility, or biological activity. Its use in agrochemicals helps improve crop yield and pest management strategies, making it valuable in modern agricultural practices .

The compound's ability to be incorporated into larger molecular structures makes it useful for developing targeted agrochemicals with specific modes of action. This specificity can lead to more environmentally friendly pest control agents with reduced impact on non-target organisms. As agricultural chemistry continues to evolve toward more sustainable practices, compounds like methyl pyrrolidine-3-carboxylate hydrochloride play important roles in the development of next-generation crop protection products .

Research and Development Applications

In organic chemistry research, methyl pyrrolidine-3-carboxylate hydrochloride serves as a valuable reagent for exploring new chemical reactions and developing innovative materials . The compound's functional groups provide synthetic chemists with multiple reaction possibilities, enabling the creation of diverse molecular structures. Its well-characterized reactivity patterns make it useful in methodology development and the exploration of novel synthetic pathways .

Biochemical researchers utilize the compound in studies of metabolic pathways and enzyme interactions . Its structural similarity to naturally occurring compounds allows it to serve as a probe in biological systems, helping scientists understand fundamental biochemical processes. These research applications extend our knowledge of basic biological mechanisms and potentially lead to new therapeutic approaches for various diseases .

Cosmetic and Industrial Applications

Beyond its research applications, methyl pyrrolidine-3-carboxylate hydrochloride has found its way into cosmetic formulations, where it is valued for potential skin-conditioning properties . In personal care products, the compound may contribute to improved texture, stability, or efficacy of various formulations. Its incorporation into cosmetics represents a translation of its chemical properties into practical consumer applications .

In industrial settings, the compound serves as a chemical intermediate for various synthetic processes beyond pharmaceuticals and agrochemicals. Its well-defined chemical behavior makes it valuable in quality-controlled manufacturing processes where consistency and purity are essential. As industrial chemistry continues to move toward more specialized and high-value products, compounds like methyl pyrrolidine-3-carboxylate hydrochloride become increasingly important in diverse manufacturing contexts .

Hazard StatementDescriptionClassificationReference
H302Harmful if swallowedAcute toxicity, oral, Category 4
H315Causes skin irritationSkin corrosion/irritation, Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
H332Harmful if inhaledAcute toxicity, inhalation, Category 4
H335May cause respiratory irritationSpecific target organ toxicity, single exposure, Category 3

These hazard classifications highlight the need for appropriate safety measures when handling the compound. The classification as an eye and skin irritant (H315, H319) and respiratory irritant (H335) emphasizes the importance of personal protective equipment during handling . The acute toxicity classifications (H302, H332) indicate potential health risks from oral ingestion or inhalation exposure .

Precautionary Measures

To mitigate the risks associated with methyl pyrrolidine-3-carboxylate hydrochloride, several precautionary measures are recommended according to GHS guidelines. These precautions focus on preventing exposure, responding to accidental contact, and ensuring proper storage and disposal. Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

When working with this compound, standard laboratory safety practices should be followed, including the use of fume hoods for handling volatile materials, appropriate personal protective equipment, and proper waste disposal procedures. First aid measures for accidental exposure include washing affected skin areas with copious amounts of water, moving to fresh air in case of inhalation, and seeking medical attention if irritation persists .

Chemical Reactivity and Synthesis

The chemical reactivity of methyl pyrrolidine-3-carboxylate hydrochloride is central to its utility in various applications. Understanding its synthesis pathways and reaction patterns provides insights into how the compound can be effectively utilized in research and manufacturing processes.

Synthetic Pathways and Production

While the search results don't provide detailed synthetic routes for methyl pyrrolidine-3-carboxylate hydrochloride, its structure suggests several possible synthetic approaches. Typically, compounds of this nature can be synthesized through esterification of the corresponding carboxylic acid, or through functionalization of pyrrolidine derivatives. Patent literature mentions the compound in the context of pharmaceutical development, suggesting established methods for its commercial production .

The compound's structure contains several reactive functional groups, including the secondary amine of the pyrrolidine ring and the methyl ester group. These functional groups provide multiple handles for further chemical transformations, making the compound valuable as a synthetic intermediate. The hydrochloride salt formation is usually employed to improve stability, solubility, or handling properties of the free base form .

Chemical Reactivity and Functional Group Modifications

Methyl pyrrolidine-3-carboxylate hydrochloride possesses several reactive sites that can undergo various chemical transformations. The secondary amine in the pyrrolidine ring can participate in nucleophilic substitution reactions, alkylations, acylations, and other nitrogen-based chemistry. The methyl ester group provides opportunities for transesterification, hydrolysis to the corresponding acid, reduction to alcohols, or conversion to other carboxylic acid derivatives .

These diverse reaction possibilities explain the compound's utility in pharmaceutical and agrochemical development, where it serves as a platform for building more complex molecular structures with specific biological activities. The well-defined stereochemistry at the 3-position can be preserved throughout many chemical transformations, allowing for the development of stereochemically pure products when desired .

Research and Development Status

Research involving methyl pyrrolidine-3-carboxylate hydrochloride continues to evolve across multiple scientific domains. The compound's presence in patent literature and commercial chemical catalogues indicates its ongoing importance in both basic research and applied technology development.

Current Research Trends

Current research utilizing methyl pyrrolidine-3-carboxylate hydrochloride spans pharmaceutical development, agrochemical formulation, and basic organic chemistry research. In pharmaceutical contexts, the compound contributes to the development of drugs targeting neurological disorders, leveraging its structural features to create compounds with specific biological activities . The stereochemical variants of the compound offer researchers opportunities to explore structure-activity relationships in drug development programs .

In biochemical research, the compound serves as a tool for studying metabolic pathways and enzyme interactions . Its structural similarity to naturally occurring compounds makes it valuable for probing biological systems under controlled experimental conditions. These fundamental research applications continue to expand our understanding of basic biological processes and potentially lead to new therapeutic approaches .

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